molecular formula C10H15ClFNO B3208371 N-(2-Fluorobenzyl)-2-methoxyethanamine hydrochloride CAS No. 1049802-83-6

N-(2-Fluorobenzyl)-2-methoxyethanamine hydrochloride

Cat. No.: B3208371
CAS No.: 1049802-83-6
M. Wt: 219.68 g/mol
InChI Key: FCUZEZPCYFGCGZ-UHFFFAOYSA-N
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Description

Chemical Structure: N-(2-Fluorobenzyl)-2-methoxyethanamine hydrochloride is a substituted benzylamine derivative with a 2-fluorobenzyl group attached to a 2-methoxyethylamine backbone. Its molecular formula is C₁₁H₁₅ClFNO, and it has a CAS registry number 1049802-83-6 .

Synthesis and Availability: The compound is synthesized via reductive amination or nucleophilic substitution reactions involving 2-fluorobenzyl chloride and 2-methoxyethylamine precursors.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-methoxyethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO.ClH/c1-13-7-6-12-8-9-4-2-3-5-10(9)11;/h2-5,12H,6-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUZEZPCYFGCGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=CC=CC=C1F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluorobenzyl)-2-methoxyethanamine hydrochloride typically involves the reaction of 2-fluorobenzyl chloride with 2-methoxyethanamine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluorobenzyl)-2-methoxyethanamine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-(2-Fluorobenzyl)-2-methoxyethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Fluorobenzyl)-2-methoxyethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Physicochemical Properties :

  • However, analogous compounds (e.g., 24H-NBF in ) show characteristic peaks for methoxy (δ 3.80–3.83 ppm) and fluorobenzyl (δ 4.33 ppm) groups.
  • 13C NMR : Expected signals include ~57 ppm (methoxy carbon) and ~116–160 ppm (fluorinated aromatic carbons) .

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorobenzyl Moieties

Compound Name Substituents/Modifications Molecular Formula Key Data/Activity Reference
N-(4-Fluorobenzyl)-2-methoxyethanamine HCl 4-Fluorobenzyl (positional isomer) C₁₁H₁₅ClFNO InChIKey: XCAVOVYRBNREHH
2-(2,4-Dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine HCl (24H-NBF) Dimethoxyphenyl group on ethylamine chain C₁₈H₂₁ClFNO₂ Behavioral effects in zebrafish models
2-(2,5-Dimethoxy-4-nitrophenyl)-N-(2-fluorobenzyl)ethanamine HCl (25N-NBF) Nitro and dimethoxy substitutions on phenyl C₁₈H₂₀ClFN₂O₅ Biased agonism studies at 5-HT receptors
N-(2-Fluorobenzyl)-1-propanamine HCl Propylamine backbone (shorter chain) C₁₀H₁₃ClFN Supplier data only; no bioactivity reported

Key Observations :

  • Phenyl Substitutions : Compounds like 24H-NBF and 25N-NBF () demonstrate that electron-donating (methoxy) or withdrawing (nitro) groups on the phenyl ring modulate serotonin receptor activity.

Cyclopropylmethylamine Derivatives

Compound Name Core Structure Molecular Formula Pharmacological Target Reference
(+)-N-(2-Fluorobenzyl)-1-[(1S,2S)-2-(5-fluoro-2-methoxyphenyl)cyclopropyl]methanamine HCl Cyclopropane ring fused to methoxyphenyl C₁₉H₂₀ClF₂NO 5-HT2C receptor agonist (functionally selective)
(–)-Enantiomer of the Above Mirror-image stereochemistry C₁₉H₂₀ClF₂NO Reduced receptor affinity compared to (+) form

Key Observations :

  • The cyclopropane ring in these derivatives enhances conformational rigidity, improving selectivity for 5-HT2C over 5-HT2A/2B receptors .
  • Stereochemistry critically influences binding; the (+)-enantiomer shows higher potency.

Methoxyethylamine Derivatives with Varied Backbones

Compound Name Structural Features Molecular Formula Notes Reference
N-(1-Phenylcyclohexyl)-2-methoxyethanamine HCl (PCMEA HCl) Cyclohexyl-phenyl group C₁₆H₂₄ClNO Hallucinogenic analog of phencyclidine
Tofenacin HCl Diphenylmethoxyethylamine C₁₈H₂₂ClNO Psychostimulant; inhibits norepinephrine reuptake

Key Observations :

  • PCMEA HCl’s cyclohexyl group confers hallucinogenic properties distinct from the target compound’s fluorobenzyl-based structure .
  • Tofenacin’s diphenylmethoxy motif highlights the role of aromatic bulk in neurotransmitter transporter inhibition .

Biological Activity

N-(2-Fluorobenzyl)-2-methoxyethanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and comparative analysis with similar compounds, supported by data tables and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The fluorine atom in the benzyl group enhances the compound's stability and reactivity, thereby influencing its pharmacological profile. The compound modulates the activity of these targets, triggering downstream signaling pathways that can lead to various biological effects.

Biological Activities

Research has indicated that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential applications against various pathogens, including Gram-positive and Gram-negative bacteria. The compound's structure allows it to interact effectively with bacterial enzymes, inhibiting their growth .
  • Neuropharmacological Effects : As a derivative of phenethylamine, it may exhibit psychoactive properties, possibly affecting serotonin receptors, which are critical in mood regulation and other neurological functions .
  • Anti-inflammatory Properties : Similar compounds have been studied for their anti-inflammatory effects, suggesting that this compound may also possess this activity through modulation of inflammatory pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is valuable. Below is a table summarizing these comparisons:

Compound NameStructural FeaturesUnique Properties
N-(2-Chlorobenzyl)-2-methoxyethanamine hydrochlorideChlorine substitution instead of fluorineDifferent pharmacological profiles
N-(4-Bromobenzyl)-2-methoxyethanamine hydrochlorideBromine substitutionAltered receptor binding affinities
N-(3-Fluorobenzyl)-2-methoxyethanamine hydrochlorideFluorine at a different positionPotentially altered neuropharmacological effects

This comparison highlights how variations in halogen substitution can influence biological activity and pharmacological properties, making this compound unique among its peers.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    A study demonstrated that derivatives similar to this compound showed significant antibacterial activity against Acinetobacter baumannii and Pseudomonas aeruginosa, both critical targets in antibiotic resistance research . The minimum inhibitory concentration (MIC) values were recorded at 4 μg/mL for effective analogs.
  • Neuropharmacological Activity :
    Research into positional isomers of related compounds revealed that certain substitutions enhanced binding affinity to serotonin receptors. For instance, the compound 25H-NBF exhibited an EC50 value of 158 nM in bioassays targeting the 5-HT2A receptor, indicating strong potential for psychoactive applications .
  • Inflammatory Response Modulation :
    Investigations into the anti-inflammatory effects of similar compounds suggest that they can inhibit cyclooxygenase (COX) enzymes, reducing pro-inflammatory mediators like prostaglandins. This mechanism could be relevant for this compound as well .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-Fluorobenzyl)-2-methoxyethanamine hydrochloride
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